N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide
Description
N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a phenylethyl group with difluorination, and a methanesulfonamide moiety, making it a unique structure for chemical and biological studies.
Properties
IUPAC Name |
N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F2N3O4S/c1-25(22,23)18-9-12-10-24-8-7-20(12)15(21)19-13(14(16)17)11-5-3-2-4-6-11/h2-6,12-14,18H,7-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXKRHAYCWNODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1COCCN1C(=O)NC(C2=CC=CC=C2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the Morpholine Ring: Starting from a suitable precursor, the morpholine ring is synthesized through cyclization reactions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via Friedel-Crafts alkylation or similar methods.
Difluorination: The phenylethyl group is difluorinated using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the Methanesulfonamide Moiety: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final product is obtained by coupling the intermediate with a carboxamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Nucleophiles like amines or thiols, solvents like acetonitrile, and mild heating.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The difluorinated phenylethyl group may interact with hydrophobic pockets in proteins, while the methanesulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-difluoro-1-phenylethyl)-3-(methylsulfonamidomethyl)morpholine-4-carboxamide: Similar structure but with a methyl group instead of a methanesulfonamide.
N-(2,2-difluoro-1-phenylethyl)-3-(sulfonamidomethyl)morpholine-4-carboxamide: Lacks the methanesulfonamide moiety.
Uniqueness
N-(2,2-difluoro-1-phenylethyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorinated phenylethyl group enhances its stability and lipophilicity, while the methanesulfonamide moiety provides additional sites for interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
